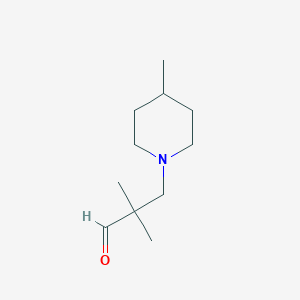

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

描述

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal is a structurally complex aldehyde featuring a dimethyl-substituted propanal backbone and a 4-methylpiperidin-1-yl substituent. Piperidine derivatives are commonly utilized in medicinal chemistry due to their ability to modulate pharmacokinetic properties, such as solubility and bioavailability . Structural analogs of this compound, such as pyridine and pyrimidinone derivatives, are frequently explored for their insecticidal or therapeutic activities, as seen in pyrethroids (e.g., cypermethrin) and patented heterocyclic compounds .

属性

IUPAC Name |

2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-10-4-6-12(7-5-10)8-11(2,3)9-13/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPZZDZTGNLJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383338 | |

| Record name | 2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-29-2 | |

| Record name | α,α,4-Trimethyl-1-piperidinepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 4-methylpiperidine.

Alkylation: The piperidine ring is then alkylated with 2,2-dimethylpropanal under basic conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

化学反应分析

Types of Reactions:

Oxidation: The aldehyde group in 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products:

Oxidation: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanoic acid.

Reduction: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanol.

Substitution: Various substituted piperidine derivatives.

科学研究应用

Antidepressant Activity

Recent studies have indicated that compounds structurally related to 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. For instance, novel derivatives have been developed that function as biased agonists at these receptors, showing potential antidepressant-like effects in animal models. These findings suggest that such compounds could be promising candidates for the treatment of depression and anxiety disorders .

Selective Receptor Modulation

The compound has also been explored for its ability to selectively modulate various receptor pathways. For example, derivatives have shown high selectivity for 5-HT1A over adrenergic and dopaminergic receptors, minimizing the risk of off-target effects commonly associated with antidepressants. This selectivity is crucial for developing safer pharmacological treatments .

Fragrance Industry

This compound is utilized in the fragrance industry due to its desirable olfactory properties. It can be incorporated into various products such as perfumes, deodorants, and scented body care items. Its stability and compatibility with other fragrance components enhance its utility in formulating complex scent profiles .

Skin Care Products

The compound's properties make it suitable for inclusion in skin care formulations. It can act as a conditioning agent or emollient, improving the texture and sensory feel of creams and lotions. Additionally, formulations incorporating this compound have been shown to enhance skin hydration and provide a protective barrier against environmental stressors .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Antidepressant development | High selectivity for 5-HT1A receptors |

| Pharmaceuticals | Biased receptor agonism | Reduced side effects compared to traditional therapies |

| Cosmetics | Fragrance formulation | Enhanced stability and olfactory properties |

| Cosmetics | Skin conditioning | Improved hydration and skin barrier function |

Antidepressant Efficacy Study

In a controlled study involving animal models, derivatives of this compound were administered to evaluate their effects on depressive behaviors. The study found that specific modifications to the compound led to significant reductions in immobility time during forced swimming tests, indicating potential antidepressant activity .

Cosmetic Formulation Analysis

A series of cosmetic formulations containing this compound were tested for their moisturizing properties using a Box-Behnken design methodology. Results demonstrated that formulations with this compound exhibited superior hydration levels compared to control products without it .

作用机制

The mechanism of action of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal is not well-documented. as an aldehyde, it can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The piperidine ring may also interact with biological targets, potentially influencing its pharmacological properties.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of an aldehyde group, dimethyl substitution, and 4-methylpiperidine moiety. Below is a comparative analysis with structurally related compounds:

Key Comparisons

Aldehyde vs. Ester Functional Groups: The aldehyde group in the target compound may confer electrophilic reactivity, enabling nucleophilic addition reactions. In contrast, pyrethroids (e.g., cypermethrin) rely on ester groups for stability and insecticidal activity . Propanal, a simpler analog, exhibits atmospheric reactivity with distinct degradation pathways compared to acetone, as noted in atmospheric measurements .

Piperidine vs. Piperazine Moieties :

- The 4-methylpiperidine group in the target compound differs from piperazine derivatives (e.g., 4-methyl-1,4-diazepan-1-yl in ) in ring size and nitrogen count. Piperidine’s six-membered ring with one nitrogen atom may enhance lipophilicity, whereas piperazine’s two nitrogen atoms could improve hydrogen-bonding capacity .

Similar steric effects are exploited in pyrethroids to enhance photostability .

生物活性

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal is a chemical compound characterized by its unique structure, which includes a branched aldehyde backbone and a piperidine moiety. This compound has gained interest in the field of medicinal chemistry due to its potential biological activities and applications in drug synthesis. Despite this interest, comprehensive research specifically focusing on its biological activity remains limited.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 183.29 g/mol. The structural representation can be summarized as follows:

| Component | Structure | Key Features |

|---|---|---|

| Aldehyde | Aldehyde Structure | Branched structure with steric hindrance |

| Piperidine | Piperidine Structure | Basic amine; important in drug interactions |

The combination of these structural elements imparts distinct steric and electronic properties that are valuable for various chemical and biological applications.

Potential Applications

- Drug Synthesis : Due to its unique structure, this compound serves as a building block in the synthesis of more complex pharmaceutical compounds. Its ability to interact with nucleophiles and electrophiles makes it a candidate for targeted drug delivery systems.

- Enzyme Interactions : The compound has shown potential for studying enzyme-substrate interactions, particularly with biological macromolecules. Its reactivity suggests that it could be involved in the design of inhibitors for specific enzymes relevant to disease pathways.

- Therapeutic Roles : Although specific studies on its therapeutic roles are sparse, the structural similarities with other biologically active compounds indicate potential efficacy in treating various conditions, particularly those involving piperidine derivatives .

Research Findings

While there is a lack of extensive literature directly addressing the biological activity of this compound, some insights can be drawn from related compounds and structural analogs:

- Selectivity Studies : Compounds with similar piperidine structures have demonstrated selectivity against specific targets such as Leishmania NMT (N-myristoyltransferase), indicating that modifications to the piperidine ring can enhance selectivity and potency against certain biological targets .

- Structure-Activity Relationships (SAR) : Research into related piperidine-containing compounds has revealed that alterations in substituents significantly impact biological activity. For instance, changes at specific positions on the piperidine ring have been shown to influence inhibitory potency against various enzymes .

Case Study 1: Interaction with NMTs

A study examining novel inhibitors against Leishmania NMTs highlighted the importance of structural modifications similar to those found in this compound. The findings indicated that specific substitutions could lead to increased selectivity over human NMTs, suggesting that further exploration of this compound could yield valuable therapeutic candidates .

Case Study 2: Medicinal Chemistry Insights

Research into piperazine-containing drugs has provided insights into how modifications can enhance drug efficacy and reduce side effects. The principles derived from these studies may be applicable to this compound as researchers explore its potential as a lead compound in drug development .

常见问题

Q. What safety protocols are critical for handling 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal in laboratory settings?

Methodological Answer:

- Inert Atmosphere Handling: Due to its moisture sensitivity, conduct reactions under inert gas (e.g., nitrogen or argon) to prevent hydrolysis or oxidation .

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Storage: Store in airtight containers at 2–8°C, away from heat and humidity, to maintain stability .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste to avoid environmental release .

Q. What synthetic strategies are effective for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

- Key Steps:

- Aldol Condensation: Use 4-methylpiperidine and 2,2-dimethylpropanal in a polar aprotic solvent (e.g., DMF) with a base catalyst (e.g., KOH) to form the piperidinyl-propanal linkage .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC or HPLC .

- Optimization:

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify peaks for the aldehyde proton (~9.8 ppm), methyl groups (1.2–1.5 ppm), and piperidinyl protons (2.5–3.0 ppm) .

- ¹³C NMR: Confirm the aldehyde carbon (~200 ppm) and quaternary carbons in the dimethyl groups .

- Mass Spectrometry (MS): Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺ expected at m/z ~212) .

- Infrared (IR) Spectroscopy: Detect the aldehyde C=O stretch (~1720 cm⁻¹) and tertiary amine N-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- Density Functional Theory (DFT):

- Optimize the molecule’s geometry using B3LYP/6-31G(d) to calculate electron density maps. Focus on the aldehyde group’s electrophilicity and steric hindrance from the dimethyl and piperidinyl moieties .

- Simulate transition states for nucleophilic attacks (e.g., Grignard reagents) to predict regioselectivity .

- Molecular Dynamics (MD): Model solvent effects (e.g., THF vs. DCM) on reaction kinetics .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved during characterization?

Methodological Answer:

- Variable Temperature (VT) NMR: Perform experiments at −40°C to slow dynamic processes (e.g., piperidinyl ring puckering) that cause signal broadening .

- COSY and NOESY: Identify through-space interactions between the piperidinyl protons and adjacent methyl groups to assign stereochemical configurations .

- X-ray Crystallography: Resolve ambiguities by crystallizing the compound and analyzing its solid-state structure .

Q. What strategies mitigate degradation during long-term stability studies under varying pH conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。